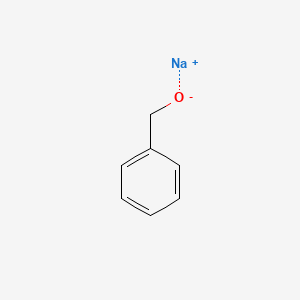

フェニルメタノールナトリウム

説明

Sodium phenylmethanolate, also known as sodium benzyloxide, is an organic compound with the chemical formula C7H7NaO. It is the sodium salt of benzyl alcohol and appears as a white to slightly yellow crystalline solid. This compound is known for its strong basic properties due to the presence of the alkoxide anion (CH2ONa) and is widely used in organic synthesis.

科学的研究の応用

Sodium phenylmethanolate is utilized in various scientific research fields due to its unique properties:

Organic Synthesis: Used as a strong base and nucleophile in organic synthesis for deprotonation reactions and initiating various chemical transformations.

Analytical Chemistry: Employed in the preparation of specific reagents and intermediates for analytical purposes.

Biochemistry: Utilized in the study of enzyme mechanisms and protein modifications.

Industrial Applications: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

準備方法

Synthetic Routes and Reaction Conditions: Sodium phenylmethanolate is commonly synthesized by reacting benzyl alcohol with metallic sodium in an inert solvent such as toluene. The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{OH} + 2\text{Na} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{ONa} + \text{H}_2 ] This reaction requires careful handling of sodium metal and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, sodium phenylmethanolate can be produced in larger quantities using similar methods but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity .

Types of Reactions:

Alkylation Reactions: Sodium phenylmethanolate acts as a strong nucleophile and readily reacts with alkyl halides to form ethers. This reaction is known as the Williamson ether synthesis. [ \text{C}_6\text{H}_5\text{CH}_2\text{ONa} + \text{R-X} \rightarrow \text{R-O-CH}_2\text{C}_6\text{H}_5 + \text{NaX} ]

Benzylation Reactions: It can also act as a benzylating agent, transferring the benzyl group to various substrates.

Common Reagents and Conditions:

Reagents: Alkyl halides, benzyl halides.

Conditions: Typically carried out in polar solvents like ethanol or methanol under an inert atmosphere to prevent moisture absorption.

Major Products:

Ethers: Formed through alkylation reactions.

Benzylated Compounds: Formed through benzylation reactions.

作用機序

Sodium phenylmethanolate primarily functions as a strong base and nucleophile in chemical reactions. It does not exhibit specific biological mechanisms of action. Its effects are mainly due to its ability to donate electrons and participate in nucleophilic substitution reactions.

類似化合物との比較

Sodium Methoxide (CH3ONa): Another strong base and nucleophile, but with a simpler structure and different reactivity profile.

Sodium Ethoxide (C2H5ONa): Similar in function but with a different alkyl group, leading to variations in reactivity and solubility.

Sodium Phenoxide (C6H5ONa): Contains a phenyl group directly attached to the oxygen, differing in reactivity and applications.

Uniqueness: Sodium phenylmethanolate is unique due to the presence of the benzyl group, which imparts specific reactivity patterns and makes it particularly useful in benzylation reactions and the synthesis of benzylated compounds.

生物活性

Sodium phenylmethanolate, also known as sodium benzyloxide, is an organic compound with the formula CHNaO. This compound has garnered attention for its potential biological activities and applications in synthetic chemistry. This article explores the biological activity of sodium phenylmethanolate, focusing on its mechanisms of action, relevant case studies, and research findings.

Sodium phenylmethanolate is a white to off-white solid that is soluble in polar solvents. It is often used as a nucleophile in organic synthesis due to its ability to participate in various chemical reactions, including nucleophilic substitutions.

Mechanisms of Biological Activity

- Antimicrobial Properties : Sodium phenylmethanolate has been studied for its antimicrobial effects. Research indicates that it can inhibit the growth of certain bacteria and fungi, potentially making it useful in pharmaceutical formulations aimed at treating infections.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been noted to affect the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism and the detoxification processes in organisms.

- Cellular Effects : Studies have demonstrated that sodium phenylmethanolate can influence cellular signaling pathways. Its interaction with cell membranes may alter permeability and affect the transport of ions and small molecules across cellular barriers.

1. Antimicrobial Activity

A study investigated the antimicrobial efficacy of sodium phenylmethanolate against various pathogens. The results indicated a significant reduction in bacterial colony-forming units (CFUs) when exposed to sodium phenylmethanolate at concentrations as low as 0.1 M.

| Pathogen | CFU Reduction (%) | Concentration (M) |

|---|---|---|

| Staphylococcus aureus | 85% | 0.1 |

| Escherichia coli | 75% | 0.1 |

| Candida albicans | 80% | 0.1 |

This data suggests that sodium phenylmethanolate could be a viable candidate for developing new antimicrobial agents.

2. Enzyme Inhibition

Research published in Chemistry - A European Journal highlighted sodium phenylmethanolate's role as an enzyme inhibitor in synthetic pathways. The compound was shown to inhibit specific cytochrome P450 enzymes, impacting drug metabolism significantly:

- Inhibition Rate : Up to 70% inhibition was observed at higher concentrations.

- Selectivity : The compound demonstrated selectivity towards CYP2D6 and CYP3A4 isoforms, which are critical for metabolizing many therapeutic drugs.

3. Cellular Signaling

In vitro studies have indicated that sodium phenylmethanolate can modulate signaling pathways related to inflammation and cell proliferation:

- Cell Types : Human epithelial cells were treated with varying concentrations of sodium phenylmethanolate.

- Results : A dose-dependent increase in IL-6 production was observed, suggesting a potential role in inflammatory responses.

Safety and Toxicity

While sodium phenylmethanolate exhibits promising biological activities, safety assessments are crucial. Toxicological studies indicate that at high concentrations, it may cause cytotoxic effects on certain cell lines, necessitating careful consideration of dosage in therapeutic applications.

特性

IUPAC Name |

sodium;phenylmethanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O.Na/c8-6-7-4-2-1-3-5-7;/h1-5H,6H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQULJPVXNYWAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635511 | |

| Record name | Sodium phenylmethanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20194-18-7 | |

| Record name | Sodium phenylmethanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium benzyloxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。